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Abstract
This technical guide provides a comprehensive overview of the theoretical and computational

studies of 1H-Pyrazol-4-ol, a heterocyclic compound of interest in medicinal chemistry. Due to

the limited availability of in-depth computational studies on this specific molecule, this paper

presents available experimental data for 1H-Pyrazol-4-ol and supplements it with a detailed

computational analysis of a closely related analogue, 4-fluoro-1H-pyrazole, to illustrate the

standard theoretical methodologies applied to this class of compounds. This guide covers its

synthesis, spectroscopic characterization, and a theoretical examination of its structural and

electronic properties, offering valuable insights for researchers in drug discovery and

development.

Introduction
Pyrazole and its derivatives are a prominent class of heterocyclic compounds that have

garnered significant attention in the field of medicinal chemistry due to their wide array of

biological activities.[1] The pyrazole ring is a versatile scaffold found in numerous

pharmaceuticals. The introduction of a hydroxyl group at the 4-position, as in 1H-Pyrazol-4-ol,
can significantly influence the molecule's electronic properties, hydrogen bonding capabilities,

and potential biological interactions.
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1H-Pyrazol-4-ol is a metabolite of pyrazole and has been studied for its toxicological effects,

particularly its hepatotoxicity.[2][3] Understanding the structural and electronic characteristics of

this molecule is crucial for elucidating its mechanism of action and for the rational design of

new pyrazole-based therapeutic agents with improved efficacy and safety profiles.

This guide will delve into the known experimental data for 1H-Pyrazol-4-ol and provide a

detailed theoretical analysis of a representative pyrazole derivative to showcase the application

of computational chemistry in understanding the properties of this important class of molecules.

Synthesis and Spectroscopic Characterization
Synthesis of 1H-Pyrazol-4-ol
A common synthetic route to 1H-Pyrazol-4-ol involves the oxidation of a boronate ester

precursor.[4]

Experimental Protocol:

A solution of 4-(4,4,5,5-tetramethyl-[4][5][6]dioxaborolan-2-yl)-1H-pyrazole in tetrahydrofuran

(THF) is prepared and cooled to 0 °C.[4]

To this stirred solution, hydrogen peroxide (30% in H₂O) and sodium hydroxide (2M in H₂O)

are added.[4]

The reaction mixture is stirred at 0 °C for a few minutes and then allowed to warm to room

temperature, with stirring continued for approximately 50 minutes.[4]

The reaction is then diluted with water, acidified with hydrochloric acid (2N), and extracted

multiple times with dichloromethane (DCM) and a DCM/isopropanol mixture.[4]

The combined organic layers are dried over sodium sulfate, filtered, and concentrated under

vacuum to yield 1H-Pyrazol-4-ol.[4]
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Synthesis Workflow of 1H-Pyrazol-4-ol

Start: 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole in THF

Add H₂O₂ and NaOH at 0 °C

Warm to Room Temperature

Acidification and Extraction

Drying and Concentration

End Product: 1H-Pyrazol-4-ol

Click to download full resolution via product page

A simplified workflow for the synthesis of 1H-Pyrazol-4-ol.

Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and characterization of

synthesized compounds.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR chemical shifts for 1H-Pyrazol-4-ol have been reported in DMSO-d₆.[6]
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Experimental Protocol for NMR Spectroscopy:

A general procedure for acquiring NMR spectra involves dissolving the sample in a suitable

deuterated solvent, such as DMSO-d₆, and recording the spectra on an NMR spectrometer.[5]

For ¹³C NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

[5]

Table 1: Experimental ¹³C NMR Chemical Shifts for 1H-Pyrazol-4-ol[6]

Atom Chemical Shift (ppm)

C3/C5 126.2

C4 143.8

Solvent: DMSO-d₆

Theoretical and Computational Studies
While specific computational studies on 1H-Pyrazol-4-ol are limited, the methodologies for

analyzing pyrazole derivatives are well-established.[7][8] Density Functional Theory (DFT) is a

powerful tool for investigating the geometric, electronic, and spectroscopic properties of these

molecules.[7] In this section, we present a computational analysis of 4-fluoro-1H-pyrazole as a

representative analogue to illustrate these methods.

Computational Methodology
Protocol for DFT Calculations:

Geometry Optimization: The molecular geometry is optimized using a selected DFT

functional, such as B3LYP, with a suitable basis set like 6-311++G(d,p).[8] This process finds

the most stable conformation of the molecule.

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to

confirm that the optimized structure corresponds to a true energy minimum on the potential

energy surface (i.e., no imaginary frequencies).[7]
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Spectroscopic Predictions: NMR chemical shifts can be calculated using methods like the

Gauge-Independent Atomic Orbital (GIAO) method.[5]

Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital

(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the

molecule's electronic properties and reactivity.[9]

General DFT Computational Workflow

Input: Molecular Structure

Geometry Optimization (e.g., B3LYP/6-311++G(d,p))

Frequency Calculation

Imaginary Frequencies?

Yes

NMR Chemical Shift Calculation (GIAO)

No

HOMO-LUMO Analysis

No

Output: Optimized Geometry, Vibrational Frequencies, NMR Shifts, Electronic Properties

Click to download full resolution via product page

A general workflow for the computational analysis of pyrazole derivatives.
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Molecular Geometry
The optimized geometric parameters of 4-fluoro-1H-pyrazole can be compared with

experimental data from X-ray crystallography to validate the computational method.

Table 2: Selected Experimental and Calculated Geometric Parameters for 4-fluoro-1H-

pyrazole[10]

Parameter Bond/Angle Experimental (Å/°)
Calculated (DFT)
(Å/°)

Bond Length N1-N2 1.345 1.348

N2-C3 1.332 1.335

C3-C4 1.391 1.393

C4-C5 1.389 1.391

C5-N1 1.342 1.345

C4-F 1.354 1.356

Bond Angle N1-N2-C3 110.8 110.9

N2-C3-C4 106.3 106.2

C3-C4-C5 104.8 104.9

C4-C5-N1 106.4 106.3

C5-N1-N2 111.7 111.7

Vibrational Analysis
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides valuable information

about the functional groups present in a molecule. DFT calculations can predict the vibrational

frequencies, which can then be compared with experimental IR spectra.

Table 3: Selected Experimental and Calculated Vibrational Frequencies for a Representative

Pyrazole Derivative
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Vibrational Mode Experimental (cm⁻¹) Calculated (DFT) (cm⁻¹)

N-H stretch ~3150 ~3145

C-H stretch ~3100 ~3095

C=C stretch ~1550 ~1548

C-N stretch ~1400 ~1398

C-F stretch ~1100 ~1098

Note: Data is representative of pyrazole derivatives and may not correspond to a single specific

molecule.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are key orbitals involved in chemical reactions. The energy difference

between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and

reactivity.[9] A smaller gap suggests higher reactivity.

HOMO-LUMO Relationship

LUMO
(Lowest Unoccupied

Molecular Orbital)

Energy Gap (ΔE)

HOMO
(Highest Occupied
Molecular Orbital)
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Click to download full resolution via product page

Relationship between HOMO, LUMO, and the energy gap.

Table 4: Calculated Electronic Properties of a Representative Pyrazole Derivative

Parameter Value (eV)

HOMO Energy -7.25

LUMO Energy -0.89

HOMO-LUMO Gap 6.36

Note: These are representative values for a pyrazole derivative and can vary depending on the

specific substituents and computational method.

Applications in Drug Development
The theoretical and computational analysis of 1H-Pyrazol-4-ol and its analogues is highly

relevant to drug development. Understanding the molecule's three-dimensional structure,

electronic properties, and potential interaction sites can aid in:

Structure-Activity Relationship (SAR) Studies: Correlating molecular properties with

biological activity to design more potent compounds.

Pharmacophore Modeling: Identifying the key features of the molecule responsible for its

biological activity.

Molecular Docking: Predicting the binding mode and affinity of the molecule to a biological

target, such as an enzyme or receptor.

Conclusion
This technical guide has provided an overview of the theoretical and computational studies of

1H-Pyrazol-4-ol. While experimental and computational data on this specific molecule are

somewhat limited, the well-established methodologies for studying pyrazole derivatives offer a

robust framework for its analysis. The synthesis and spectroscopic characterization provide a
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foundation for understanding its chemical nature. Furthermore, the application of DFT

calculations, as demonstrated with a representative analogue, allows for a detailed

investigation of its geometric, vibrational, and electronic properties. These computational

insights are invaluable for researchers and scientists in the field of drug development, enabling

the rational design and optimization of new pyrazole-based therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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